molecular formula C15H11NO4 B10864238 3-[2-(2-Furyl)-2-oxoethylidene]-7-methyl-2H-1,4-benzoxazin-2(4H)-one

3-[2-(2-Furyl)-2-oxoethylidene]-7-methyl-2H-1,4-benzoxazin-2(4H)-one

Cat. No.: B10864238
M. Wt: 269.25 g/mol
InChI Key: UVOFYXXDOLBISC-WQLSENKSSA-N
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Description

3-[2-(2-Furyl)-2-oxoethylidene]-7-methyl-2H-1,4-benzoxazin-2(4H)-one is a heterocyclic compound that features a benzoxazine ring fused with a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(2-Furyl)-2-oxoethylidene]-7-methyl-2H-1,4-benzoxazin-2(4H)-one typically involves the reaction of 2-furyl methyl ketone with appropriate benzoxazine derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide or tetrahydrofuran are commonly used. The reaction mixture is usually heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-[2-(2-Furyl)-2-oxoethylidene]-7-methyl-2H-1,4-benzoxazin-2(4H)-one undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts like palladium or copper.

Major Products Formed

    Oxidation: Furan derivatives with additional oxygen functionalities.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted benzoxazine derivatives depending on the nucleophile used.

Scientific Research Applications

3-[2-(2-Furyl)-2-oxoethylidene]-7-methyl-2H-1,4-benzoxazin-2(4H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-(2-Furyl)-2-oxoethylidene]-7-methyl-2H-1,4-benzoxazin-2(4H)-one involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The furan ring and carbonyl group play crucial roles in these interactions, facilitating the formation of stable adducts with biological molecules .

Comparison with Similar Compounds

Similar Compounds

    3-[2-(2-Thienyl)-2-oxoethylidene]-7-methyl-2H-1,4-benzoxazin-2(4H)-one: Similar structure but with a thienyl ring instead of a furan ring.

    3-[2-(2-Pyridyl)-2-oxoethylidene]-7-methyl-2H-1,4-benzoxazin-2(4H)-one: Contains a pyridyl ring instead of a furan ring.

Uniqueness

3-[2-(2-Furyl)-2-oxoethylidene]-7-methyl-2H-1,4-benzoxazin-2(4H)-one is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications where the furan ring’s reactivity and stability are advantageous .

Properties

Molecular Formula

C15H11NO4

Molecular Weight

269.25 g/mol

IUPAC Name

3-[(Z)-2-(furan-2-yl)-2-hydroxyethenyl]-7-methyl-1,4-benzoxazin-2-one

InChI

InChI=1S/C15H11NO4/c1-9-4-5-10-14(7-9)20-15(18)11(16-10)8-12(17)13-3-2-6-19-13/h2-8,17H,1H3/b12-8-

InChI Key

UVOFYXXDOLBISC-WQLSENKSSA-N

Isomeric SMILES

CC1=CC2=C(C=C1)N=C(C(=O)O2)/C=C(/C3=CC=CO3)\O

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C(=O)O2)C=C(C3=CC=CO3)O

Origin of Product

United States

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